molecular formula C24H25ClN2O4 B2935323 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951973-85-6

3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2935323
CAS No.: 951973-85-6
M. Wt: 440.92
InChI Key: MHFTZUFYAKHFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazin derivative featuring a fused tricyclic core structure with a 4-chlorophenyl group at position 3 and a 3-morpholinopropyl chain at position 7. The morpholinopropyl substituent in this compound suggests enhanced solubility and bioavailability compared to simpler analogs, while the chlorophenyl group may contribute to target-binding affinity via hydrophobic interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c25-19-5-2-17(3-6-19)20-14-18-4-7-22-21(23(18)31-24(20)28)15-27(16-30-22)9-1-8-26-10-12-29-13-11-26/h2-7,14H,1,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTZUFYAKHFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.

  • Molecular Formula : C24H25ClN2O4
  • Molecular Weight : 440.92 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate a chlorophenyl moiety and a morpholinopropyl side chain into the chromeno[8,7-e][1,3]oxazine framework. The detailed synthetic pathways often include the use of various catalysts and reagents to ensure high yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Kinase Inhibition

The compound is hypothesized to act as a kinase inhibitor. Kinases play vital roles in cell signaling and are often implicated in cancer. Preliminary data indicate that compounds with similar structures can inhibit specific kinases like AKT2/PKBβ with low micromolar activity . This suggests that the compound may also exhibit similar inhibitory effects.

Neuroprotective Effects

Given the presence of the morpholine moiety, which is often associated with neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds with morpholine structures have been studied for their ability to mitigate neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies and Research Findings

A review of literature reveals several case studies relevant to the biological activity of related compounds:

  • In Vitro Studies on Glioma Cells :
    • A study evaluated compounds similar to our target compound against glioma cell lines. Results indicated significant inhibition of tumor growth and reduced neurosphere formation in patient-derived glioma stem cells .
  • Kinase Profiling :
    • A comprehensive kinase profiling study showed that related compounds exhibited selective inhibition against multiple kinases involved in oncogenic signaling pathways. The specificity towards AKT isoforms was particularly noted, suggesting a targeted therapeutic approach for glioblastoma treatment .
  • Binding Affinity Studies :
    • Docking studies have been employed to assess the binding interactions of structurally similar compounds with target proteins such as bovine serum albumin (BSA). These studies indicate strong binding affinities, which correlate with enhanced pharmacological efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound 4jAnticancerAKT212
Compound XNeuroprotectionUnknownN/A
Compound YKinase InhibitionVarious Kinases14

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several chromeno-heterocycles and morpholine-containing derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Structural Features
Target Compound Chromeno[8,7-e][1,3]oxazin 3-(4-chlorophenyl), 9-(3-morpholinopropyl) Morpholinopropyl chain enhances flexibility
7a–c () Chromeno[2,3-d]pyrimidine 4-chloro, 9-(2-chlorobenzylidene), 5-(2-chlorophenyl), variable R groups Pyrimidine core; chlorinated benzylidene
9b () Morpholinoethanone 4-chlorophenyl, 3,4-dimethoxyphenyl, morpholine Ether and ketone functionalities
4b () Chromeno[8,7-e][1,3]oxazin 3-(3,4-dimethoxyphenyl), 9-(4-hydroxypentyl) Hydroxypentyl chain; dimethoxy groups
Compound in Fig. 17 () Chromeno[8,7-e][1,3]oxazin 2-(3,4-dichlorophenyl), 9-(3-fluorobenzyl), 3-hydroxy Dichlorophenyl; fluorobenzyl; hydroxyl

Key Observations :

  • The chromeno-oxazin core is shared with compounds 4b () and Fig. 17 (), but substituent variations significantly alter properties. For example, the target’s morpholinopropyl chain may improve solubility compared to 4b’s hydroxypentyl group .
Physicochemical and Spectroscopic Properties
  • Target Compound vs. 9b (): 9b (molecular weight 405.87 g/mol) has a morpholine ring but lacks the chromeno-oxazin scaffold. Its IR spectrum shows a strong ketone C=O stretch at 1651 cm⁻¹, absent in the target compound, which instead exhibits oxazin-related C-O-C stretches . The target’s 3-morpholinopropyl chain introduces additional CH₂ groups, likely resulting in distinct ^1H-NMR signals (e.g., δ 1.5–2.5 ppm for aliphatic protons) compared to 9b’s simpler morpholine signals (δ 3.46–3.67 ppm) .
  • Target vs. 4b (): 4b’s hydroxypentyl group contributes to hydrogen bonding (IR ~3491 cm⁻¹), whereas the target’s morpholinopropyl chain may exhibit weaker polar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.